

# dosage and administration guidelines from Bevasiranib clinical trials

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## Compound of Interest

Compound Name: *Bevasiranib*

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## Bevasiranib Clinical Trials: Dosage and Administration Guidelines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration guidelines for **Bevasiranib**, a small interfering RNA (siRNA) therapeutic, as derived from its clinical trial data. **Bevasiranib** was investigated for the treatment of wet age-related macular degeneration (wet AMD) and diabetic macular edema (DME) before its clinical program was ultimately terminated.

## Mechanism of Action

**Bevasiranib** is designed to silence the expression of Vascular Endothelial Growth Factor A (VEGF-A), a key protein involved in angiogenesis (the formation of new blood vessels). By targeting the mRNA of VEGF-A, **Bevasiranib** aimed to reduce the growth and leakage of abnormal blood vessels in the retina, which are characteristic of wet AMD.[1] The therapeutic operates through the RNA interference (RNAi) pathway. Upon administration, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and degrades the complementary VEGF-A mRNA, thereby inhibiting protein synthesis.[2] An alternative mechanism of action has been suggested, involving the activation of Toll-like receptor 3 (TLR3), which may also contribute to the anti-angiogenic effects.

## Quantitative Data Summary

The following tables summarize the dosage and administration details from the **Bevasiranib** clinical trials.

**Table 1: Phase I Dose-Escalation Study in Wet AMD**

Dosage Group	Bevasiranib Dose	Administration Route	Number of Patients
1	0.1 mg	Single Intravitreal Injection	3
2	0.33 mg	Single Intravitreal Injection	3
3	1.0 mg	Single Intravitreal Injection	3
4	1.5 mg	Single Intravitreal Injection	3
5	3.0 mg	Single Intravitreal Injection	3

Source: Preliminary data from a non-randomized, open-label, dose-comparison study.[\[2\]](#)

**Table 2: Phase II (C.A.R.E. Study) in Wet AMD**

Dosage Group	Bevasiranib Dose	Administration Route	Number of Patients
1	0.2 mg	Intravitreal Injection	Not specified
2	1.5 mg	Intravitreal Injection	Not specified
3	3.0 mg	Intravitreal Injection	Not specified

Source: Randomized, double-masked trial with 129 patients across 28 sites.[\[3\]](#)

**Table 3: Phase III (COBALT Study) Combination Therapy in Wet AMD**

Treatment Arm	Initial Treatment	Maintenance Therapy	Administration Frequency
1	3 monthly injections of Lucentis® (ranibizumab)	2.5 mg Bevasiranib	Every 8 weeks
2	3 monthly injections of Lucentis® (ranibizumab)	2.5 mg Bevasiranib	Every 12 weeks
3	Lucentis® (ranibizumab) monotherapy	Lucentis® (ranibizumab)	Every 4 weeks

Source: Randomized, double-masked, parallel-assignment study. The trial was terminated as it was unlikely to meet its primary endpoint.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocols

While complete, detailed protocols from the terminated clinical trials are not publicly available, this section outlines the standard methodologies employed for key procedures in such ophthalmic studies.

### Protocol 1: Intravitreal Injection of siRNA

Objective: To administer the siRNA therapeutic directly into the vitreous humor of the eye.

Materials:

- **Bevasiranib** solution at the specified concentration
- Sterile syringe (e.g., 1 mL) with a 30-gauge needle
- Topical anesthetic eye drops

- Povidone-iodine solution for disinfection
- Sterile eyelid speculum
- Sterile cotton swabs and drapes

#### Procedure:

- Patient Preparation: Administer topical anesthetic drops to the eye to be treated.
- Disinfection: Cleanse the periocular skin, eyelid margins, and eyelashes with povidone-iodine solution.
- Anesthesia: Instill additional anesthetic drops into the conjunctival sac.
- Exposure: Place a sterile eyelid speculum to keep the eyelids open.
- Injection Site: Identify the injection site, typically in the superotemporal quadrant of the globe, approximately 3.5-4.0 mm posterior to the limbus.
- Injection: Using a sterile syringe, inject the specified volume of **Bevasiranib** solution (typically 0.05 mL) into the mid-vitreous cavity.
- Post-injection: Remove the needle and apply a sterile cotton swab to the injection site to prevent reflux. Check for central retinal artery perfusion.
- Follow-up: Monitor the patient for any immediate complications, such as elevated intraocular pressure.

## Protocol 2: Assessment of Visual Acuity

Objective: To measure the patient's central vision as a primary efficacy endpoint.

Methodology: Best-corrected visual acuity (BCVA) is measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) charts.

#### Procedure:

- Refraction: Perform a standardized refraction to determine the best possible spectacle correction for the patient.
- Chart Presentation: The patient is seated at a standardized distance (typically 4 meters) from a retro-illuminated ETDRS chart.
- Testing: The patient is asked to read the letters on the chart, starting from the top. The test is conducted for each eye separately.
- Scoring: The visual acuity score is calculated based on the number of letters read correctly. Each row of letters corresponds to a specific visual acuity level.

## Protocol 3: Fluorescein Angiography (FA)

Objective: To visualize the retinal and choroidal vasculature and assess leakage from choroidal neovascularization (CNV).

Procedure:

- Pupil Dilation: Dilate the pupils of the patient's eyes with mydriatic eye drops.
- Dye Injection: Inject a sterile solution of sodium fluorescein into a peripheral vein (usually in the arm).
- Imaging: A series of photographs of the retina are taken in rapid succession using a specialized fundus camera with excitation and barrier filters as the dye circulates through the retinal and choroidal vessels.
- Analysis: The resulting angiograms are analyzed for the presence, size, and leakage characteristics of CNV.

## Protocol 4: Optical Coherence Tomography (OCT)

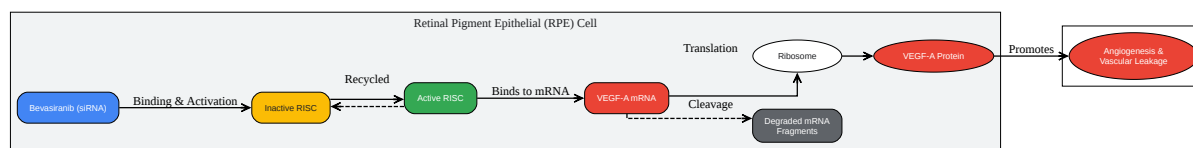
Objective: To obtain high-resolution cross-sectional images of the retina to measure retinal thickness and detect fluid accumulation.

Procedure:

- **Patient Positioning:** The patient is seated in front of the OCT machine with their chin and forehead resting on the supports.
- **Image Acquisition:** The patient is asked to fixate on a target while the OCT instrument scans the retina with a low-power laser.
- **Image Analysis:** The OCT software generates detailed cross-sectional images of the retinal layers. These images are analyzed to measure central retinal thickness and quantify the amount of intraretinal and subretinal fluid.

## Visualizations

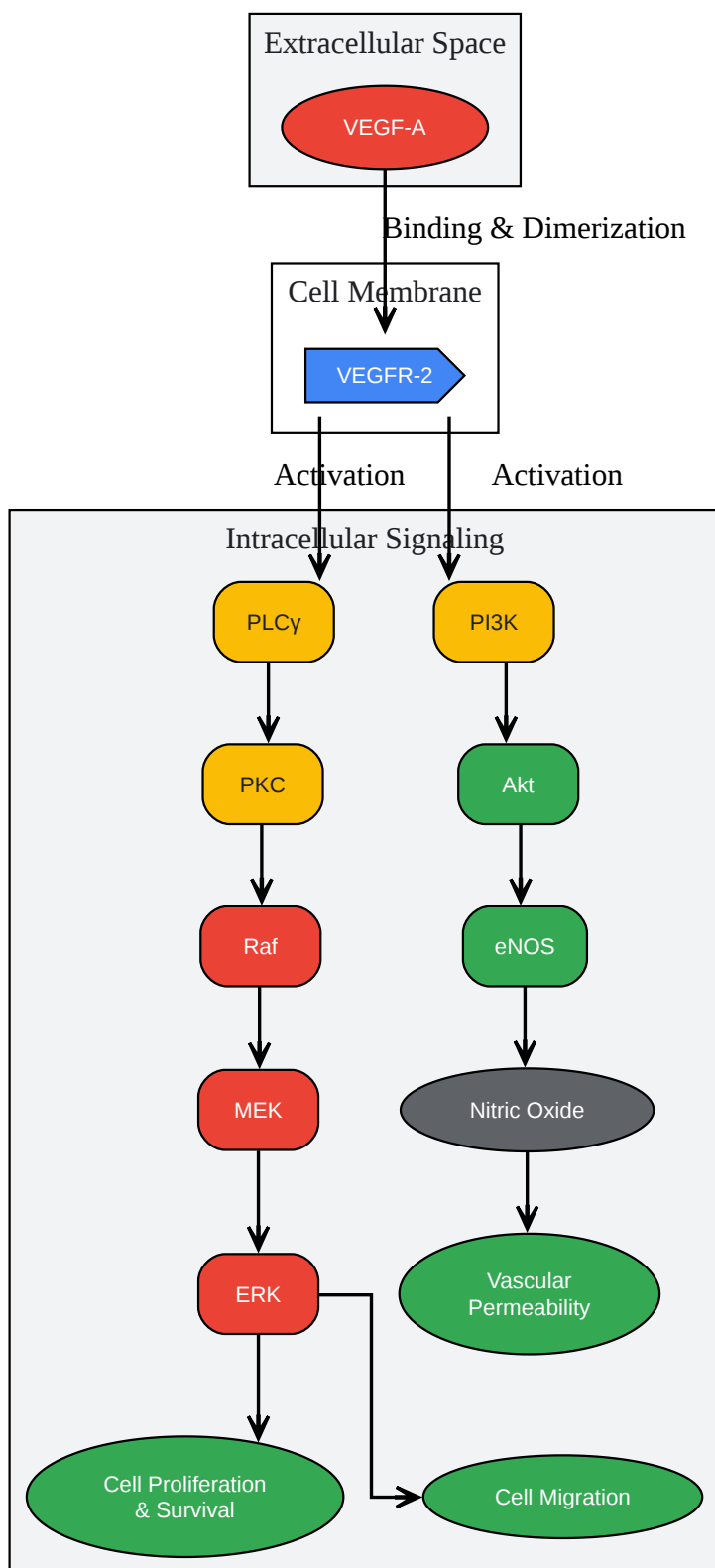
### Bevasiranib's RNAi Mechanism of Action



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Caption: **Bevasiranib** utilizes the RNAi pathway to inhibit VEGF-A protein synthesis.

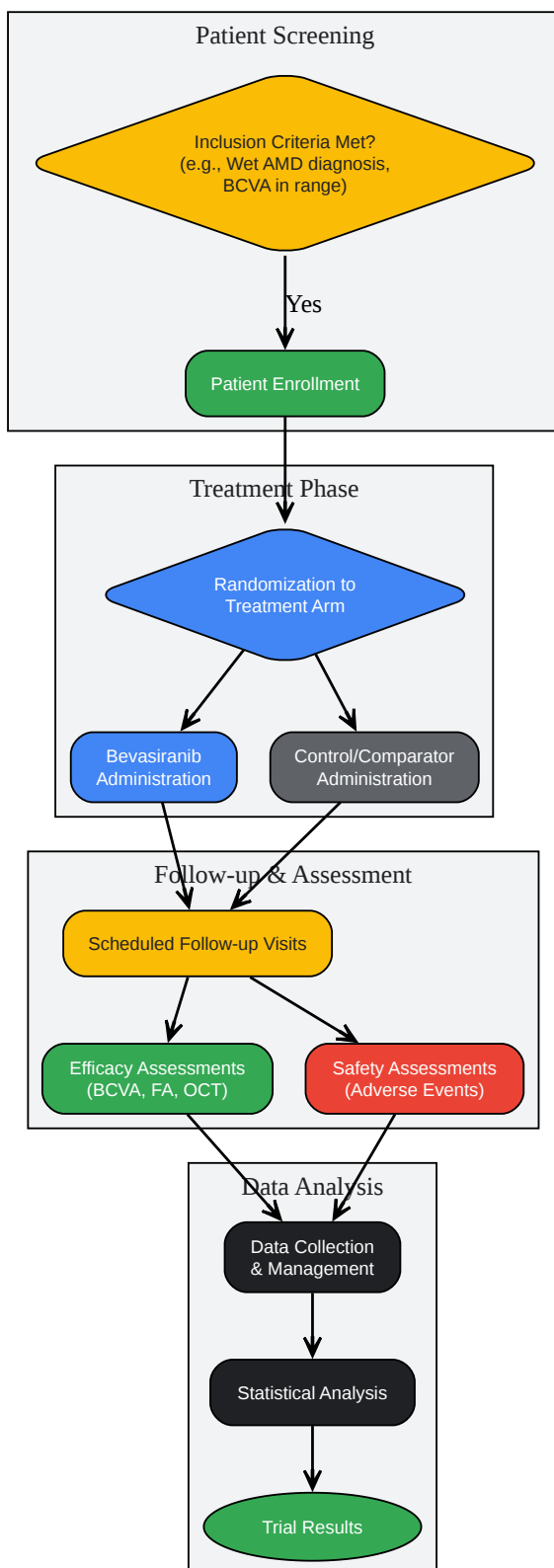
### VEGF Signaling Pathway in Angiogenesis



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Caption: VEGF-A binding to VEGFR-2 initiates downstream signaling for angiogenesis.

## Bevasiranib Clinical Trial Workflow



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Caption: A generalized workflow for the **Bevasiranib** clinical trials.

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